methyl (2-bromo-6-chloro-4-formylphenoxy)acetate
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Overview
Description
Methyl (2-bromo-6-chloro-4-formylphenoxy)acetate is an organic compound with the molecular formula C10H8BrClO4. This compound is characterized by the presence of bromine, chlorine, and formyl groups attached to a phenoxy acetate backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-bromo-6-chloro-4-formylphenoxy)acetate typically involves the bromination and chlorination of a phenoxy acetate precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-bromo-6-chloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of methyl (2-bromo-6-chloro-4-carboxyphenoxy)acetate.
Reduction: Formation of methyl (2-bromo-6-chloro-4-hydroxyphenoxy)acetate.
Substitution: Formation of various substituted phenoxy acetates depending on the nucleophile used.
Scientific Research Applications
Methyl (2-bromo-6-chloro-4-formylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2-bromo-6-chloro-4-formylphenoxy)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity to specific sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate
- Methyl (2-bromo-6-chloro-4-hydroxyphenoxy)acetate
- Methyl (2-bromo-6-chloro-4-carboxyphenoxy)acetate
Uniqueness
Methyl (2-bromo-6-chloro-4-formylphenoxy)acetate is unique due to the specific arrangement of bromine, chlorine, and formyl groups on the phenoxy acetate backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-(2-bromo-6-chloro-4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO4/c1-15-9(14)5-16-10-7(11)2-6(4-13)3-8(10)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEKDLMPQJDHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Br)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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